molecular formula C21H15Cl2N3O2S B3714222 2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide

Cat. No.: B3714222
M. Wt: 444.3 g/mol
InChI Key: PDCTUJRQZGCQSU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzamide core substituted with dichloro and phenylcarbonylcarbamothioyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 3-aminophenylthiourea in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.

    Hydrolysis: The amide and thiourea groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Oxidized products with modified thiourea groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Breakdown products including amines and carboxylic acids.

Scientific Research Applications

2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiourea moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-{[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl)benzamide
  • 2,4-dichloro-N-(3-{[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl)benzamide

Uniqueness

2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and phenylcarbonylcarbamothioyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

N-[3-(benzoylcarbamothioylamino)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-14-9-10-17(18(23)11-14)20(28)24-15-7-4-8-16(12-15)25-21(29)26-19(27)13-5-2-1-3-6-13/h1-12H,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCTUJRQZGCQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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